molecular formula C13H9FN4S B2439161 (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine CAS No. 478248-68-9

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine

Cat. No.: B2439161
CAS No.: 478248-68-9
M. Wt: 272.3
InChI Key: CSOVGIFAOYFLPA-REZTVBANSA-N
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Description

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine is a complex organic compound that features a fluorophenyl group, a thieno[2,3-d]pyrimidinyl moiety, and a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine typically involves the condensation of 4-fluorobenzaldehyde with 2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

The thieno[2,3-d]pyrimidine scaffold has been extensively studied for its ability to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are crucial for DNA synthesis and repair. Inhibition of these enzymes can lead to “thymineless death” in tumor cells, making them promising targets for anticancer therapies.

Case Study: Dual Inhibition of TS and DHFR

Research indicates that compounds similar to (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine exhibit potent dual inhibition of TS and DHFR. For instance, a related compound demonstrated an IC50 value of 40 nM against human TS and 20 nM against human DHFR, indicating strong inhibitory potential . This dual action can be advantageous in overcoming resistance mechanisms that tumors develop against traditional antifolates.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The inhibition of DHFR is not only relevant to cancer treatment but also to the treatment of bacterial infections and protozoal diseases. For example, compounds derived from the thieno[2,3-d]pyrimidine framework have been evaluated against Escherichia coli and Toxoplasma gondii, demonstrating significant inhibitory effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidine derivatives is crucial for optimizing their pharmacological properties. Modifications to the thieno ring or the phenyl substituent can enhance binding affinity to target enzymes or improve solubility and bioavailability. For instance, variations in the side chains have been shown to affect the potency and selectivity towards TS and DHFR .

Molecular Modeling Insights

Molecular modeling studies have provided insights into how this compound interacts with its targets at the molecular level. These studies suggest that specific interactions between the compound's functional groups and enzyme active sites can be exploited to design more effective inhibitors .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps starting from commercially available precursors. The compound has a molecular formula of C13H9FN4S and a molecular weight of 272.3 g/mol . Predicted properties such as boiling point (438.9 °C) and density (1.41 g/cm³) provide useful parameters for further experimental studies .

Mechanism of Action

The mechanism of action of (E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[(4-chlorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine
  • (E)-1-[(4-bromophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine
  • (E)-1-[(4-methylphenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine

Uniqueness

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.

Biological Activity

(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine, also known by its CAS number 478248-68-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H9FN4S
  • Molecular Weight : 272.3 g/mol
  • Boiling Point : 438.9 ± 45.0 °C (predicted)
  • Density : 1.41 ± 0.1 g/cm³ (predicted)
  • pKa : 8.61 ± 0.70 (predicted) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on thienopyrimidine derivatives demonstrated promising antibacterial and antifungal activities, correlating their effectiveness with electronic properties such as LUMO and band gap energy .

Enzyme Inhibition

The compound is also being investigated for its potential to inhibit specific enzymes involved in various biochemical pathways. For example, derivatives of thienopyrimidine have shown significant inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms and cancer progression .

Case Study 1: Antibacterial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of several thienopyrimidine derivatives. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations, suggesting their potential use as antibacterial agents .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, a series of thienopyrimidine derivatives were tested against various fungal strains. The findings revealed that certain modifications in the molecular structure led to enhanced antifungal activity, highlighting the importance of structural optimization in drug design .

Research Findings Summary

Study FocusFindingsReference
AntimicrobialSignificant antibacterial and antifungal activity correlated with electronic properties
Enzyme InhibitionEffective inhibition of PARP enzyme leading to potential cancer treatment applications
Structural OptimizationEnhanced antifungal activity through molecular modifications

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-10-3-1-9(2-4-10)7-17-18-12-11-5-6-19-13(11)16-8-15-12/h1-8H,(H,15,16,18)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOVGIFAOYFLPA-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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